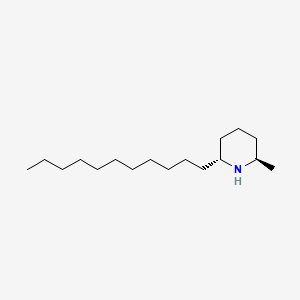

solenopsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Reference Compound: (2R,6R)-2-Methyl-6-undecylpiperidine may be used as a reference compound in studies involving piperidine derivatives. Its known structure and properties allow researchers to compare and contrast the characteristics of other similar molecules [, ].

Chemical Biology: The piperidine ring structure is present in many biologically active molecules. Research may explore (2R,6R)-2-methyl-6-undecylpiperidine's potential interactions with biological systems to understand its pharmacological effects or use it as a scaffold for drug design [].

Current Availability of Information:

It's important to note that most information available on (2R,6R)-2-methyl-6-undecylpiperidine is limited to its commercial availability from chemical suppliers [, ]. Further scientific research on its specific applications might not be readily available in public databases.

Solenopsin is a lipophilic alkaloid primarily found in the venom of fire ants, specifically from the species Solenopsis invicta. Its molecular formula is C₁₇H₃₅N, and it is characterized by a piperidine ring with a methyl group at position 2 and a long hydrophobic chain at position 6. At room temperature, solenopsin appears oily and is insoluble in water, with an absorbance peak at 232 nanometers . This compound is considered the primary toxin in fire ant venom and is responsible for severe reactions, including cardiorespiratory failure in humans following multiple stings .

Solenopsin exhibits notable biological activities:

- Toxicity: It is toxic to both vertebrates and invertebrates. For instance, its analog, isosolenopsin A, has potent insecticidal effects that play a significant role in fire ant biology .

- Anti-Angiogenic Properties: Solenopsin inhibits angiogenesis by acting on the PI3K signaling pathway, which may have implications for cancer treatment .

- Inhibition of Nitric Oxide Synthase: It inhibits neuronal nitric oxide synthase non-competitively with L-arginine .

- Antimicrobial Activity: Solenopsin has been shown to possess antimicrobial properties against gram-positive bacteria and can inhibit biofilm formation .

The synthesis of solenopsin has been explored through various methods:

- Total Synthesis: Early methods involved complex multi-step processes starting from commercially available compounds like 4-chloropyridine. One approach includes alkylation with Grignard reagents followed by several modifications to yield solenopsin .

- Simplified Two-Step Synthesis: More recent studies have reported simpler methods that yield solenopsin analogs from inexpensive starting materials such as dimethyl pyridine, significantly improving efficiency and yield .

- Efficient Routes: A method described involves selective reduction techniques and the use of protecting groups to facilitate synthesis while maintaining high yields .

Solenopsin's unique properties lend it potential applications in various fields:

- Biomedical Research: Due to its anti-angiogenic and anti-cancer properties, solenopsin may be explored as a therapeutic agent for cancer treatment and other hyperproliferative diseases .

- Antimicrobial Agents: Its ability to inhibit bacterial quorum sensing suggests potential use as a disinfectant or surface-conditioning agent .

- Chemotherapeutic Development: Solenopsins have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential as chemotherapeutic drugs .

Research on solenopsin's interactions focuses on its biochemical effects:

- Cell Signaling Pathways: Studies have shown that solenopsin affects various signaling pathways, particularly by inhibiting Akt activity without affecting upstream activators like PI3K or PDK1. This specificity may provide insights into developing targeted therapies for diseases involving these pathways .

- Impact on Cell Viability: Solenopsin and its analogs have demonstrated anti-proliferative effects on tumor cells across different conditions, suggesting their utility in cancer therapy research .

Solenopsin shares structural similarities with several other compounds but possesses unique properties that distinguish it:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Ceramide | Sphingolipid | Major regulator of cell signaling | Induces mitophagy; broader biological roles |

| 3-oxo-C₁₂-HSL | Quorum-sensing signal | Involved in bacterial communication | Similar antimicrobial activity |

| Isosolenopsin A | Alkaloid | Insecticidal effects | More potent against specific insect species |

| Dihydropyridine Derivatives | Heterocyclic compounds | Various biological activities | Structural variations lead to different effects |

Solenopsin's unique combination of structural features and biological activities sets it apart from these similar compounds, particularly in its specific inhibitory actions on the PI3K/Akt pathway and its potential applications in both biomedical research and antimicrobial development .